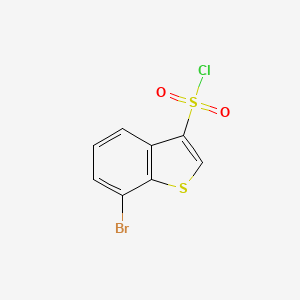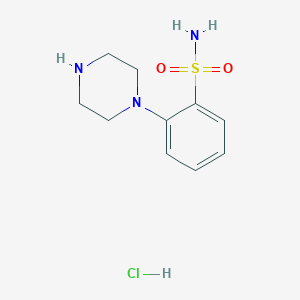![molecular formula C13H20Cl2N2O B6617586 1-[(1,3-dihydro-2-benzofuran-5-yl)methyl]piperazine dihydrochloride CAS No. 1432677-92-3](/img/structure/B6617586.png)
1-[(1,3-dihydro-2-benzofuran-5-yl)methyl]piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dihydro-2-benzofuran-5-yl)methylpiperazine dihydrochloride (1-DHBPD) is a dihydrochloride salt of 1-(1,3-dihydro-2-benzofuran-5-yl)methylpiperazine. It is an organic compound belonging to the class of benzofurans and piperazines. 1-DHBPD has been studied for its potential therapeutic applications, including as a novel anticonvulsant, antidepressant, and anxiolytic agent.
Mecanismo De Acción
The mechanism of action of 1-[(1,3-dihydro-2-benzofuran-5-yl)methyl]piperazine dihydrochloride is not fully understood. It is believed to act by modulating the activity of the GABA-A receptor and by reducing glutamate release. It may also act by inhibiting the reuptake of serotonin and noradrenaline.
Biochemical and Physiological Effects
1-[(1,3-dihydro-2-benzofuran-5-yl)methyl]piperazine dihydrochloride has been shown to possess anticonvulsant, antidepressant, and anxiolytic activity in animal models. It has also been shown to reduce glutamate release, modulate the activity of the GABA-A receptor, and inhibit the reuptake of serotonin and noradrenaline.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-[(1,3-dihydro-2-benzofuran-5-yl)methyl]piperazine dihydrochloride in laboratory experiments is that it is a relatively stable compound that can be easily synthesized. It is also relatively non-toxic, making it suitable for use in experiments involving animals. The main limitation of using 1-[(1,3-dihydro-2-benzofuran-5-yl)methyl]piperazine dihydrochloride in laboratory experiments is that its mechanism of action is not fully understood.
Direcciones Futuras
Future research on 1-[(1,3-dihydro-2-benzofuran-5-yl)methyl]piperazine dihydrochloride should focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications. Other possible future directions include studying its effects on other neurotransmitter systems, such as the dopaminergic system, and examining its potential for use as a novel antidepressant or anxiolytic agent. Additionally, further research should be conducted to investigate its potential interactions with other drugs, as well as its safety and efficacy in humans.
Métodos De Síntesis
1-[(1,3-dihydro-2-benzofuran-5-yl)methyl]piperazine dihydrochloride can be synthesized by the reaction of 1-(1,3-dihydro-2-benzofuran-5-yl)methylpiperazine with hydrochloric acid. The reaction is carried out in an aqueous solution at room temperature. The resulting product is then isolated by precipitation, filtration, and recrystallization.
Aplicaciones Científicas De Investigación
1-[(1,3-dihydro-2-benzofuran-5-yl)methyl]piperazine dihydrochloride has been studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, antidepressant, and anxiolytic activity in animal models. It has also been studied for its potential to modulate the activity of the GABA-A receptor and to reduce glutamate release.
Propiedades
IUPAC Name |
1-(1,3-dihydro-2-benzofuran-5-ylmethyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.2ClH/c1-2-12-9-16-10-13(12)7-11(1)8-15-5-3-14-4-6-15;;/h1-2,7,14H,3-6,8-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDANRMJLBKQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC3=C(COC3)C=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dihydro-2-benzofuran-5-ylmethyl)piperazine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-(Imidazo[1,2-a]pyridin-2-yl)phenoxy)-N,N-dimethylethanamine](/img/structure/B6617520.png)

![N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B6617532.png)
![methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B6617537.png)






![2-[2-(carboxymethyl)adamantan-2-yl]acetic acid](/img/structure/B6617601.png)
